Bongkrekic Acid

Description

Properties

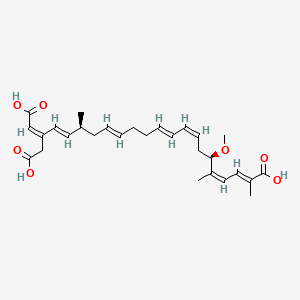

IUPAC Name |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXABJSXUACKU-WUTQZGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894840 | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White amorphous solid | |

CAS No. |

11076-19-0, 94188-24-6 | |

| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bongkrekic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavotoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONGKREKIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-60 °C | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Elucidation of Bongkrekic Acid: A Toxin Born from a Traditional Delicacy

An In-depth Technical Guide on the History, Toxicology, and Analysis of Bongkrekic Acid in Tempe Bongkrek

For researchers, scientists, and drug development professionals, the story of bongkrekic acid offers a compelling case study in food toxicology, microbial biochemistry, and mitochondrial bioenergetics. This guide provides a comprehensive overview of the history of its discovery in the traditional Indonesian food, tempe bongkrek, its mechanism of action, and the evolution of its detection methodologies.

A History Steeped in Tragedy: The Emergence of a Foodborne Toxin

The history of bongkrekic acid is inextricably linked to tempe bongkrek, a fermented food made from coconut presscake, a byproduct of coconut milk production.[1] While a valued source of protein in Java, Indonesia, it became the center of numerous fatal food poisoning outbreaks. The first documented cases of poisoning linked to tempe bongkrek were recorded by Dutch researchers in 1895.[2] However, it was during the economic depression of the early 1930s that the incidence of these poisonings surged, with up to a dozen outbreaks reported annually.[2] This increase was attributed to a shift from purchasing from experienced producers to homemade preparations, which often lacked the necessary quality control.[2]

In response to this public health crisis, Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta began a thorough investigation in 1932.[3] Their meticulous work led to the identification of the causative agent, a bacterium they named Pseudomonas cocovenenans, now known as Burkholderia gladioli pathovar cocovenenans.[2][3] They successfully isolated two toxic substances produced by this bacterium: a yellow pigment named toxoflavin and a colorless, highly toxic compound they called bongkrekic acid, named after the food from which it was discovered.[4]

The production of tempe bongkrek was eventually banned in Indonesia in 1988 following a major outbreak, though clandestine production and subsequent poisonings have been reported since.[2]

The Cellular Saboteur: Mechanism of Action

Bongkrekic acid is a potent respiratory toxin that exerts its deadly effects by targeting the mitochondria, the powerhouses of the cell.[2] Specifically, it is a powerful and irreversible inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier.[1][2] The ANT is an integral membrane protein responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1]

This vital transport process is essential for providing the cell with the energy required for its metabolic activities. Bongkrekic acid binds to the ANT protein, locking it in a conformation that prevents the translocation of ADP into the mitochondria and the export of ATP out into the cytosol.[1] This effectively halts cellular respiration and leads to a catastrophic depletion of cellular energy, ultimately resulting in cell death. The liver, brain, and kidneys are the primary organs affected by bongkrekic acid poisoning.[2]

dot

References

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 3. kompas.id [kompas.id]

- 4. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bongkrekic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Renowned for its high toxicity, this respiratory toxin presents a significant food safety concern, particularly in fermented coconut and corn products.[2][3] Its unique mechanism of action, specifically targeting the mitochondrial adenine nucleotide translocase (ANT), has also made it a valuable tool in the study of mitochondrial biology, apoptosis, and cellular bioenergetics.[4][5] This guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of bongkrekic acid, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the fields of toxicology, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

Bongkrekic acid is a highly unsaturated, long-chain tricarboxylic acid.[1][4] Its complex structure features a long carbon backbone with multiple double bonds, three carboxylic acid groups, methyl groups, and a methoxy group.[4] This intricate structure contributes to its specific interaction with its biological target.[4]

Table 1: Physicochemical Properties of Bongkrekic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₈O₇ | [2][6] |

| Molar Mass | 486.605 g·mol⁻¹ | [2] |

| Appearance | Colorless and odorless | [2] |

| Melting Point | 50 to 60 °C (122 to 140 °F; 323 to 333 K) | [2][6] |

| pKa (estimated) | 3.94, 4.48, 4.99 | [4] |

| Solubility | Soluble in DMSO (up to 100 mg/ml), Water (up to 1 mg/ml) | [6] |

| Stability | Stable for 2 years as supplied. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. | [6] |

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary toxic effect of bongkrekic acid stems from its potent and specific inhibition of the mitochondrial adenine nucleotide translocase (ANT).[1][5] ANT is an integral inner mitochondrial membrane protein responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[7] This process is crucial for supplying the cell with energy.

Bongkrekic acid binds to the ANT, locking it in a specific "m-state" or matrix-facing conformation.[7] This irreversible binding prevents the translocation of ATP out of the mitochondria, effectively halting the supply of cellular energy and leading to rapid cell death.[2][8]

Table 2: Toxicity Data for Bongkrekic Acid

| Organism | Route of Administration | LD₅₀ | Reference(s) |

| Human (fatal dose) | Oral | 1–1.5 mg | [1][2] |

| Human (estimated) | Oral | 3.16 mg/kg | [1][9] |

| Mice | Oral | 0.68–6.84 mg/kg | [1][9] |

| Mice | Intravenous | 1.41 mg/kg | [1] |

| Rats (lethal dose) | Oral | 20 mg/kg | [9] |

Table 3: Inhibitory Constants of Bongkrekic Acid

| Parameter | Value | Conditions | Reference(s) |

| Ki | 20 nM | Isolated rat liver mitochondria | [10] |

| KI (dissociation constant) | 2 x 10⁻⁸ M (20 nM) | Rat liver mitochondria | [1] |

Signaling Pathway

The inhibition of ANT by bongkrekic acid triggers a cascade of events within the cell, ultimately leading to apoptosis or necrosis. The following diagram illustrates the central role of ANT in mitochondrial function and how its inhibition by bongkrekic acid disrupts cellular homeostasis.

Experimental Protocols

Isolation of Mitochondria

A fundamental prerequisite for studying the direct effects of bongkrekic acid is the isolation of functional mitochondria. The following is a general protocol for isolating mitochondria from rat liver.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

-

Homogenizer (Potter-Elvehjem).

-

Refrigerated centrifuge.

Procedure:

-

Perfuse the liver with ice-cold isolation buffer to remove blood.

-

Mince the liver tissue and homogenize in 10 volumes of ice-cold isolation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Mitochondrial Permeability Transition (MPT) Assay by Mitochondrial Swelling

The opening of the mitochondrial permeability transition pore (mPTP) is a key event downstream of ANT inhibition. This can be measured by monitoring the swelling of mitochondria, which results in a decrease in light absorbance.

Materials:

-

Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄, 2 mM MgCl₂.

-

Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate).

-

Calcium chloride (CaCl₂) solution.

-

Spectrophotometer capable of measuring absorbance at 540 nm.

Procedure:

-

Add isolated mitochondria (0.5 mg protein/mL) to the swelling buffer containing respiratory substrates in a cuvette.

-

Equilibrate the suspension at 25°C in the spectrophotometer and record the baseline absorbance at 540 nm.

-

Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 50-100 µM).

-

To test the effect of bongkrekic acid, pre-incubate the mitochondria with the desired concentration of the toxin for a few minutes before adding CaCl₂.

-

Monitor the decrease in absorbance at 540 nm over time. A slower rate of decrease in the presence of an inhibitor indicates the prevention of mPTP opening.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of bongkrekic acid on mitochondrial function.

Conclusion

Bongkrekic acid remains a molecule of significant interest due to its potent toxicity and specific mechanism of action. For researchers and drug development professionals, a thorough understanding of its molecular structure and chemical properties is paramount for both mitigating its harmful effects in food safety and harnessing its properties as a research tool. The detailed experimental protocols and conceptual workflows provided in this guide offer a solid foundation for further investigation into the complex interactions of bongkrekic acid with mitochondrial and cellular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. [Measurement of rat myocardial mitochondria permeability transition with spectrophotometer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 9. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Bongkrekic Acid on Mitochondrial Adenine Nucleotide Translocase

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its toxicity stems from its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical protein in cellular bioenergetics.[1][2] This guide provides a detailed examination of the molecular mechanism by which BKA exerts its inhibitory effect on ANT, the downstream cellular consequences, and the experimental protocols used to investigate these processes. Quantitative data on BKA's interaction with ANT are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in toxicology, mitochondrial biology, and drug development.

Introduction: The Adenine Nucleotide Translocase (ANT)

The Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier, is the most abundant protein in the inner mitochondrial membrane, constituting up to 10% of its total protein content.[1][2] It is a pivotal component of oxidative phosphorylation (OXPHOS), responsible for the electrogenic exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2][3] This 1:1 exchange is essential for supplying the cell with ATP for metabolic energy while providing the mitochondrial ATP synthase with its substrate, ADP.[2][3]

ANT operates via a single binding site that alternates its accessibility between the mitochondrial matrix and the intermembrane space, a mechanism involving two principal conformational states:

-

c-state (cytosolic-state): The nucleotide-binding site is open to the intermembrane space (and thus the cytosol).

-

m-state (matrix-state): The nucleotide-binding site is open to the mitochondrial matrix.

The transition between these two states is fundamental for the translocation of adenine nucleotides across the inner mitochondrial membrane.

Mechanism of Action of Bongkrekic Acid

Bongkrekic acid's mechanism of action is characterized by its high specificity for the ANT protein. Unlike many other mitochondrial toxins that target the electron transport chain, BKA's toxicity is a direct result of its interaction with and subsequent inhibition of ANT.[2][4]

Conformational Locking of ANT

The core of BKA's inhibitory action is its ability to lock the ANT protein in a specific conformation. BKA penetrates the inner mitochondrial membrane and binds tightly to the ANT protein when it is in the m-state (matrix-facing conformation).[1] This binding event stabilizes the m-state, effectively preventing the conformational change required for the translocase to open towards the cytosol (the c-state).[1] This irreversible binding traps the transporter, halting the transport cycle.

Inhibition of ADP/ATP Exchange and Downstream Consequences

By locking ANT in the m-state, BKA effectively severs the link between mitochondrial ATP production and cytosolic energy utilization. This leads to a cascade of catastrophic cellular events:

-

Cessation of ATP Export: The cell is deprived of its primary energy source, leading to a rapid bioenergetic crisis.

-

Depletion of Matrix ADP: The lack of ADP import into the mitochondria starves the F1Fo-ATP synthase of its substrate.

-

Inhibition of Oxidative Phosphorylation: Without ADP to phosphorylate, the proton motive force increases, leading to hyperpolarization of the inner mitochondrial membrane, which in turn inhibits the electron transport chain.

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The sustained hyperpolarization and inhibition of the respiratory chain ultimately lead to a collapse of the mitochondrial membrane potential.

-

Induction of Cell Death: The profound mitochondrial dysfunction, often associated with the opening of the mitochondrial permeability transition pore (mPTP), triggers apoptotic or necrotic cell death pathways.[5][6] BKA, by stabilizing the ANT in a conformation that prevents mPTP opening, can paradoxically inhibit some forms of apoptosis, making it a complex tool in cell death studies.[5][6][7]

Quantitative Data on BKA-ANT Interaction

The interaction between bongkrekic acid and the adenine nucleotide translocase has been quantified in several studies. The data highlight the high affinity and potency of BKA as an ANT inhibitor.

| Parameter | Value | Organism/System | Notes |

| Dissociation Constant (Ki) | 2 x 10⁻⁸ M | Rat Liver Mitochondria | Indicates very high binding affinity. |

| Inhibitor Binding Sites | 0.2 - 0.3 µmoles/g protein | Rat Liver Mitochondria | Reflects the abundance of ANT in the inner mitochondrial membrane. |

| Inhibitory Concentration | 1 µmol / mg mitochondrial protein | Sheep Heart Tissue | Concentration required for complete blockage of ADP phosphorylation.[2] |

| Oral LD50 | 0.68 - 6.84 mg/kg | Mice | Demonstrates high in vivo toxicity. |

Experimental Protocols

Investigating the mechanism of action of bongkrekic acid on ANT involves a range of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

Measurement of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol assesses the effect of BKA on oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells using an Oroboros Oxygraph-2k or similar instrument.

-

Preparation of Respiration Medium (MiR05): Prepare MiR05 buffer containing 110 mM sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, adjusted to pH 7.1, and supplemented with 1 g/L fatty acid-free bovine serum albumin (BSA).

-

Instrument Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

-

Sample Preparation:

-

Isolated Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the respirometer chambers containing MiR05.

-

Permeabilized Cells: Resuspend cells in MiR05 and add to the chambers. Permeabilize the plasma membrane by titrating digitonin (e.g., 10 µg/mL) to allow substrates to access the mitochondria.

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 Respiration: Add Complex I substrates (e.g., 5 mM pyruvate and 2 mM malate).

-

State 3 Respiration: Initiate ATP synthesis by adding a saturating concentration of ADP (e.g., 1-2.5 mM).

-

BKA Inhibition: After establishing a stable State 3 respiration, inject a desired concentration of BKA into the chamber and record the inhibition of OCR.

-

Complex II Respiration: Add a Complex II substrate (e.g., 10 mM succinate) to assess its contribution.

-

Cytochrome c Test: Add cytochrome c (10 µM) to check the integrity of the outer mitochondrial membrane.

-

Maximal Respiration: Add an uncoupler like FCCP (in stepwise titrations, e.g., 0.5 µM steps) to measure the maximum capacity of the electron transport system.

-

Inhibition: Add rotenone (0.5 µM) to inhibit Complex I and antimycin A (2.5 µg/mL) to inhibit Complex III to measure residual oxygen consumption.

-

-

Data Analysis: Normalize the oxygen consumption rates to the amount of protein or number of cells. Compare the OCR before and after the addition of BKA to quantify its inhibitory effect.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the potentiometric fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm in live cells.

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20-50 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. The dye accumulates in active mitochondria in a potential-dependent manner.

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂.

-

Acquire baseline fluorescence images using appropriate filter sets (e.g., ~548 nm excitation / ~574 nm emission).

-

-

Treatment: Add BKA at the desired final concentration to the imaging medium.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in TMRM fluorescence over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Controls and Calibration:

-

As a positive control for depolarization, add a protonophore uncoupler like FCCP (e.g., 1-2 µM) at the end of the experiment to induce a complete collapse of ΔΨm.

-

The difference in fluorescence before and after FCCP addition represents the specific mitochondrial signal.

-

-

Data Analysis: Quantify the average fluorescence intensity within regions of interest (ROIs) drawn around mitochondria or whole cells over time. Normalize the fluorescence changes to the baseline before treatment.

Measurement of ADP/ATP Exchange Rate

This protocol measures the rate of ATP export from mitochondria in permeabilized cells in response to ADP addition, using a magnesium-sensitive fluorescent dye.

-

Cell Permeabilization: Permeabilize cells with digitonin in a buffer containing inhibitors of ATPases and kinases (e.g., BeF₃⁻ and Na₃VO₄) to ensure that changes in adenine nucleotide concentrations are solely due to ANT activity.

-

Assay Setup:

-

Resuspend permeabilized cells in a cuvette with an appropriate buffer containing mitochondrial substrates (e.g., glutamate/malate) and a magnesium-sensitive fluorescent indicator (e.g., Magnesium Green).

-

Place the cuvette in a fluorometer to monitor the fluorescence signal.

-

-

Initiation of Exchange: Add a known concentration of ADP to the cuvette. The imported ADP is exchanged for newly synthesized ATP, which is exported into the medium.

-

Fluorescence Measurement: ATP has a higher affinity for Mg²⁺ than ADP. Therefore, the export of ATP leads to a decrease in the concentration of free Mg²⁺, which is detected as a change in the fluorescence of Magnesium Green.

-

Calibration and Calculation:

-

Calibrate the fluorescence signal to known concentrations of free Mg²⁺.

-

Using the known affinities of ATP and ADP for Mg²⁺, calculate the rate of ATP appearance in the medium from the rate of change in Mg²⁺ concentration. This rate corresponds to the ANT exchange rate.

-

-

Inhibition with BKA: Perform the assay in the presence of varying concentrations of BKA to determine its inhibitory effect on the ADP/ATP exchange rate.

Conclusion

Bongkrekic acid is a formidable mitochondrial toxin that acts through a precise and potent mechanism: the conformational locking of the Adenine Nucleotide Translocase in its matrix-facing state. This action effectively halts the vital exchange of ADP and ATP, precipitating a catastrophic failure of cellular bioenergetics and leading to cell death. The detailed understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, not only explains the pathophysiology of BKA poisoning but also provides researchers with a powerful tool to probe the function of ANT, the intricacies of mitochondrial bioenergetics, and the regulation of cell death pathways. The continued study of BKA's interaction with ANT is crucial for advancing our knowledge in toxicology, developing potential antidotes, and exploring the therapeutic implications of modulating mitochondrial function.

References

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase – Department of Biochemistry [semmelweis.hu]

- 7. Measurement of ADP-ATP exchange in relation to mitochondrial transmembrane potential and oxygen consumption. [vivo.weill.cornell.edu]

bongkrekic acid producing bacteria Burkholderia gladioli pv. cocovenenans

An In-depth Technical Guide to Burkholderia gladioli pv. cocovenenans and Bongkrekic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burkholderia gladioli pathovar cocovenenans is a pathogenic bacterium responsible for producing the highly potent respiratory toxin, bongkrekic acid (BKA).[1][2][3] This toxin has been implicated in numerous fatal foodborne poisoning outbreaks worldwide, primarily linked to fermented coconut- or corn-based products.[1][2][4][5] BKA's unique mechanism of action involves the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), leading to a catastrophic disruption of cellular energy metabolism.[1][2][6][7][8] This guide provides a comprehensive technical overview of B. gladioli pv. cocovenenans, the biosynthesis and mechanism of BKA, its toxicological profile, and established experimental protocols for its study and detection.

The Bacterium: Burkholderia gladioli pathovar cocovenenans

Burkholderia gladioli is an ecologically diverse bacterial species known for its pathogenic potential in humans, animals, and plants, as well as for beneficial interactions.[9] The pathovar cocovenenans (formerly Pseudomonas cocovenenans) is distinguished by its ability to produce bongkrekic acid.[6][9][10] While over 80 species exist in the Burkholderia genus, B. gladioli pv. cocovenenans is the primary pathovar linked to fatal human food poisonings due to BKA.[10][11] The bacterium is commonly found in soil and can contaminate plant-derived foodstuffs.[6]

Optimal conditions for the growth of B. gladioli pv. cocovenenans and the production of bongkrekic acid are specific, centering around neutral pH, warm temperatures, and the presence of fatty acids, particularly oleic acid.[1][12] These conditions are often met during the fermentation of foods like coconut and corn, creating a high-risk environment for toxin proliferation.[1][6][13]

Optimal Growth and Toxin Production Conditions

The proliferation of the bacterium and its synthesis of BKA are highly dependent on environmental factors. The ideal conditions often overlap with those used in traditional food fermentation processes in some regions.[3]

| Parameter | Optimal for Bacterial Growth | Optimal for BKA Production | Source |

| Temperature | 30-37°C | 22-30°C | [1][3][13] |

| pH | > 5.5 | 6.5 - 8.0 | [3][12] |

| NaCl Concentration | < 6% | < 1.5-2% | [3][12] |

| Oxygen | Aerobic | Aerobic | [8] |

| Key Substrate | Fatty Acids (esp. Oleic Acid) | Fatty Acids (esp. Oleic Acid) | [1][12] |

The Toxin: Bongkrekic Acid (BKA)

Bongkrekic acid (C₂₈H₃₈O₇, Molar Mass: 486.6 g/mol ) is a colorless, odorless, and heat-stable polyketide.[8][14] Its stability to heat means that cooking contaminated food does not neutralize the toxin, making it particularly dangerous.[5][13] BKA is a highly unsaturated tricarboxylic fatty acid that acts as a potent mitochondrial toxin.[2][6]

Mechanism of Action: Inhibition of Mitochondrial ANT

The primary toxic effect of BKA is the specific and irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT).[1] ANT is a critical protein of the inner mitochondrial membrane, responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.

By binding to ANT, BKA effectively traps the translocator in a conformation that prevents ADP import and ATP export.[8] This blockade of ATP transport halts the supply of energy to the rest of the cell, leading to a rapid depletion of cellular ATP, disruption of cellular respiration, and ultimately, cell death.[6][10] The liver, brain, and kidneys are the main organs targeted by BKA poisoning.[6] There is currently no specific antidote for BKA poisoning, and treatment is primarily symptomatic and supportive.[2][5][6]

Caption: Mechanism of Bongkrekic Acid (BKA) toxicity via inhibition of the mitochondrial ANT.

Biosynthesis Pathway

The genetic foundation for BKA synthesis lies within the bon gene cluster .[10][11][12] This cluster encodes a modular type I polyketide synthase (PKS) of the trans-AT subgroup and other accessory enzymes.[11][15] The PKS assembles the unique branched tricarboxylic fatty acid structure of BKA through a series of complex reactions, including isoprenoid-like β-branching and a six-electron oxidation of a methyl group to form a carboxylic acid.[15][16] The cytochrome P450 monooxygenase, encoded by the bonL gene, is a key enzyme in this process.[15] The presence of the bon gene cluster is the primary factor that distinguishes pathogenic B. gladioli pv. cocovenenans from non-pathogenic strains.[12][17]

References

- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epidemiology of foodborne bongkrekic acid poisoning outbreaks in China, 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. poison.org [poison.org]

- 6. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Kill and cure: genomic phylogeny and bioactivity of Burkholderia gladioli bacteria capable of pathogenic and beneficial lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]

- 11. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Bongkrekic Acid? How to prevent food poisoning? [fucoidanhiq.com]

- 14. Bongkrekic Acid | CAS 11076-19-0 | Cayman Chemical | Biomol.com [biomol.com]

- 15. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Bongkrekic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA), a potent mitochondrial toxin, has garnered significant interest in biomedical research due to its specific and potent inhibition of the mitochondrial ADP/ATP carrier (AAC). This inhibition disrupts cellular energy homeostasis and can trigger apoptosis, making BKA and its analogs valuable tools for studying mitochondrial function and potential therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of bongkrekic acid and its derivatives. It summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Bongkrekic Acid and the Mitochondrial ADP/ATP Carrier

Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Its primary molecular target is the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT). The AAC is an integral inner mitochondrial membrane protein responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix. This process is fundamental for supplying the cell with the energy required for metabolic processes.

By binding to the AAC, bongkrekic acid locks the carrier in a specific conformation, preventing the translocation of adenine nucleotides and thereby inhibiting oxidative phosphorylation. This disruption of cellular energy metabolism ultimately leads to cell death. The intricate interaction between BKA and the AAC has made it a crucial tool for investigating the carrier's function and its role in programmed cell death, or apoptosis.

Structure-Activity Relationship of Bongkrekic Acid and its Analogs

The unique structural features of bongkrekic acid are intrinsically linked to its potent inhibitory activity. The long, flexible carbon backbone, the three carboxylic acid groups, and the specific stereochemistry all contribute to its high affinity for the AAC. Structure-activity relationship (SAR) studies on various natural and synthetic analogs of BKA have provided valuable insights into the key molecular determinants of this interaction.

A crucial aspect of BKA's activity is the presence and orientation of its three carboxyl groups.[1][2] Studies have shown that the removal or modification of these acidic moieties significantly impacts the inhibitory potency. For instance, an analog lacking one of the carboxylic groups demonstrated a moderate but pH-insensitive inhibitory effect, highlighting the importance of all three carboxyl groups for the characteristic pH-dependent action of the parent compound.[1][2]

The overall shape and length of the molecule also play a critical role. The extended and flexible nature of the polyene chain allows the molecule to adopt a conformation that fits snugly within the binding pocket of the AAC.

Quantitative Data on Inhibitory Activity

The inhibitory potency of bongkrekic acid and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for bongkrekic acid and a selection of its analogs.

| Compound | Target | Assay Condition | IC50 / Ki | Reference |

| Bongkrekic Acid | Human recombinant AAC2 | In vitro transport assay | Ki: 2.0 μM | [3] |

| Carboxyatractyloside | Human recombinant AAC2 | In vitro transport assay | Ki: 4 nM | [3] |

| Isobongkrekic Acid | Rat liver mitochondria | ADP transport inhibition | Affinity is 1/2 to 1/4 that of BKA | [4] |

| KH-7 | Rat liver mitochondria | ATP synthesis inhibition | Moderate inhibitor | [2] |

| KH-16 | Rat liver mitochondria | ATP synthesis inhibition | Moderate inhibitor | [2] |

| KH-1, KH-17 | Rat liver mitochondria | ATP synthesis inhibition | Weak inhibitors | [2] |

Experimental Protocols

The evaluation of bongkrekic acid and its analogs necessitates specific and robust experimental protocols. The following sections detail the methodologies for key assays used to characterize their inhibitory activity.

Mitochondrial Isolation

A prerequisite for many in vitro assays is the isolation of intact and functional mitochondria.

Protocol:

-

Tissue Homogenization: Mince fresh tissue (e.g., rat liver) and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

ADP/ATP Carrier Transport Assay in Reconstituted Proteoliposomes

This assay directly measures the transport activity of the AAC in a controlled lipid environment.

Protocol:

-

Protein Purification: Purify the AAC from mitochondrial preparations using methods such as hydroxyapatite chromatography.

-

Liposome Preparation: Prepare liposomes from a defined lipid composition (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin) by sonication or extrusion.

-

Reconstitution: Reconstitute the purified AAC into the pre-formed liposomes by methods such as detergent dialysis or direct incorporation. This results in proteoliposomes with the AAC integrated into the lipid bilayer.

-

Transport Assay:

-

Load the proteoliposomes with a high concentration of unlabeled ADP or ATP.

-

Initiate the transport reaction by adding a radiolabeled substrate (e.g., [³H]ATP or [¹⁴C]ADP) to the external medium.

-

At various time points, stop the reaction by rapid filtration through a membrane that retains the proteoliposomes.

-

Wash the filter to remove any unbound radiolabeled substrate.

-

Quantify the amount of radioactivity retained on the filter, which corresponds to the amount of substrate transported into the proteoliposomes.

-

-

Inhibition Studies: To determine the IC50 or Ki of an inhibitor, perform the transport assay in the presence of varying concentrations of the compound.

Mitochondrial Swelling Assay for Permeability Transition Pore (MPT) Opening

This assay indirectly assesses the effect of compounds on the mitochondrial permeability transition pore (MPTP), a key event in apoptosis that can be influenced by AAC inhibition.

Protocol:

-

Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a suitable assay buffer (e.g., containing KCl, HEPES, and respiratory substrates).

-

Spectrophotometric Monitoring: Place the mitochondrial suspension in a spectrophotometer and monitor the absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

-

Induction of MPT: Induce the opening of the MPTP by adding a known inducer, such as a high concentration of Ca²⁺. This will cause a rapid decrease in absorbance.

-

Inhibition Studies: To test the effect of an inhibitor like bongkrekic acid, pre-incubate the mitochondria with the compound before adding the MPT inducer. An effective inhibitor will prevent or delay the decrease in absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bongkrekic acid and a general workflow for the synthesis and evaluation of its analogs.

Figure 1. Signaling pathway of apoptosis induced by mitochondrial dysfunction.

Figure 2. Experimental workflow for the synthesis and evaluation of BKA analogs.

Conclusion

Bongkrekic acid and its analogs remain invaluable tools for dissecting the intricate mechanisms of mitochondrial bioenergetics and apoptosis. The structure-activity relationships elucidated to date underscore the critical role of the tricarboxylic acid moieties and the overall molecular architecture in the potent and specific inhibition of the ADP/ATP carrier. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of existing and novel analogs. Future research focused on expanding the library of synthetic analogs and conducting comprehensive quantitative SAR studies will be instrumental in the development of new chemical probes and potentially novel therapeutic agents targeting mitochondrial function.

References

- 1. Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties [pubmed.ncbi.nlm.nih.gov]

- 2. Bongkrekic acid analogue, lacking one of the carboxylic groups of its parent compound, shows moderate but pH-insensitive inhibitory effects on the mitochondrial ADP/ATP carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular design, synthesis, and evaluation of novel potent apoptosis inhibitors inspired from bongkrekic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Bon Gene Cluster: A Linchpin in Bongkrekic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Responsible for numerous fatal food poisoning outbreaks worldwide, BKA's toxicity stems from its irreversible inhibition of the mitochondrial adenine nucleotide translocase (ANT), leading to a catastrophic failure of cellular energy metabolism.[1][2] The biosynthesis of this complex polyketide is orchestrated by a dedicated set of genes known as the bon gene cluster.[1][3] Understanding the structure, function, and regulation of this gene cluster is paramount for developing diagnostic tools, preventative strategies for food safety, and potentially harnessing its biosynthetic machinery for novel therapeutic applications. This technical guide provides a comprehensive overview of the bon gene cluster's role in BKA synthesis, detailing the functions of its constituent genes, summarizing quantitative data on BKA production, outlining key experimental protocols, and visualizing the biosynthetic pathway.

The Architecture of the bon Gene Cluster

The bon gene cluster is a large contiguous region of DNA within the B. gladioli pv. cocovenenans genome that encodes all the necessary enzymatic machinery for BKA biosynthesis.[4][5] The cluster is characterized by the presence of genes for a large, modular type I polyketide synthase (PKS), specifically a trans-AT PKS, along with a suite of accessory enzymes responsible for tailoring the polyketide backbone.[3][6]

Core Components of the bon Gene Cluster and Their Putative Functions:

| Gene | Putative Function |

| bonA | Polyketide synthase (PKS) |

| bonB | Polyketide synthase (PKS) |

| bonD | Polyketide synthase (PKS) |

| bonF | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-like enzyme, involved in the formation of a β-branch |

| bonG | Acyl-CoA dehydrogenase-like enzyme |

| bonH | Enoyl-CoA hydratase/isomerase family protein |

| bonI | Enoyl-CoA hydratase/isomerase family protein |

| bonJ | Acyl carrier protein (ACP) |

| bonK | Enoyl-CoA reductase |

| bonL | Cytochrome P450 monooxygenase, responsible for the terminal oxidation of a methyl group to a carboxylic acid.[3][6] |

| bonM | O-methyltransferase |

| bonN | Donor acyl carrier protein (ACPD) involved in β-branching |

| bonR1 | Putative regulatory protein |

| bonR2 | Putative regulatory protein |

Bongkrekic Acid Biosynthesis Pathway

The synthesis of BKA is a complex process initiated by the loading of a starter unit onto the PKS assembly line. The polyketide chain is then iteratively extended through the sequential addition of extender units, with specific modifications such as reductions and dehydrations occurring at designated modules. A key feature of BKA biosynthesis is the incorporation of two β-branches, which are crucial for its biological activity. The final steps involve methylation and a six-electron oxidation to form the terminal carboxylic acid group.

Caption: Proposed biosynthetic pathway of bongkrekic acid.

Regulation of the bon Gene Cluster

The expression of the bon gene cluster is tightly regulated, as BKA is a secondary metabolite typically produced under specific environmental conditions. Upstream of the bon gene cluster, two putative regulatory genes, bonR1 and bonR2, have been identified.[4] However, their precise role in controlling the expression of the biosynthetic genes has not yet been experimentally elucidated. It is hypothesized that these genes may encode transcription factors that respond to environmental cues, such as nutrient availability and cell density (quorum sensing), thereby activating or repressing the transcription of the bon cluster. Further research, including gene knockout studies and transcriptomic analyses, is required to delineate the regulatory network governing BKA synthesis.

Caption: Hypothetical regulatory pathway for the bon gene cluster.

Quantitative Data on Bongkrekic Acid Production

The production of BKA is significantly influenced by culture conditions. The following table summarizes available data on BKA yields under various conditions. It is important to note that direct quantitative data on bon gene expression levels and the kinetic parameters of the Bon enzymes are currently not available in the peer-reviewed literature.

| Culture Condition | Bongkrekic Acid Yield/Production | Reference(s) |

| B. cocovenenans on coconut medium (ideal conditions) | 2–4 mg/g | [2] |

| Co-cultivation with Aspergillus brasiliensis | 53-fold increase in production | |

| Co-cultivation with Rhizopus oligosporus | 70-fold increase in production | |

| Addition of 10% olive oil to culture medium | 12.6-fold increase in production | |

| Temperature range for production | 22–30 °C | [2] |

| pH range for production | Neutral pH | [2] |

Experimental Protocols

Detailed experimental work is crucial for elucidating the function of the bon gene cluster and its products. Below are generalized protocols for key experimental procedures, adapted from literature on Burkholderia and PKS research. These protocols may require optimization for specific strains and laboratory conditions.

Gene Knockout via Lambda Red Recombineering in Burkholderia gladioli (Generalized Protocol)

This protocol describes a method for generating a targeted gene deletion in B. gladioli using the Lambda Red recombineering system. This technique relies on homologous recombination to replace a target gene with a selectable marker.

Caption: Workflow for gene knockout in Burkholderia gladioli.

Methodology:

-

Construct the Deletion Cassette:

-

Design PCR primers to amplify a selectable marker gene (e.g., kanamycin resistance).

-

The 5' ends of the primers should contain 40-50 base pairs of homology to the regions immediately upstream and downstream of the target bon gene to be deleted.

-

Perform PCR to generate the linear deletion cassette. Purify the PCR product.

-

-

Prepare Electrocompetent B. gladioli:

-

Introduce a plasmid expressing the Lambda Red recombinase enzymes (Exo, Beta, and Gam) into the B. gladioli strain. This plasmid should have a temperature-sensitive origin of replication for easy curing.

-

Grow the transformed B. gladioli at the permissive temperature (e.g., 30°C) to an early-to-mid logarithmic phase.

-

Induce the expression of the recombinase genes according to the specific promoter system used (e.g., by adding an inducer like L-arabinose).

-

Prepare electrocompetent cells by washing the bacterial culture with ice-cold sterile water or 10% glycerol.

-

-

Electroporation:

-

Add the purified deletion cassette to the electrocompetent B. gladioli cells.

-

Electroporate the mixture using an electroporator with optimized settings for Burkholderia.

-

-

Selection and Verification:

-

Recover the cells in a rich medium for a few hours to allow for the expression of the resistance gene.

-

Plate the recovered cells on a selective medium containing the appropriate antibiotic.

-

Incubate the plates until colonies appear.

-

Verify the gene knockout in the resulting colonies by PCR using primers that flank the target gene region and by DNA sequencing.

-

Heterologous Expression of the bon Gene Cluster (Generalized Protocol)

Heterologous expression of the large bon gene cluster in a more genetically tractable host can facilitate the study of its function and the production of BKA and its analogs.

Methodology:

-

Cloning the bon Gene Cluster:

-

Due to its large size, the bon gene cluster is best cloned using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast or by constructing a Bacterial Artificial Chromosome (BAC) library.

-

-

Choice of Heterologous Host:

-

Select a suitable heterologous host. Burkholderia species that do not naturally produce BKA, or other well-characterized hosts like Pseudomonas putida or Escherichia coli engineered for PKS expression, can be considered.[7]

-

-

Vector and Promoter Selection:

-

Subclone the bon gene cluster into an appropriate expression vector with a strong, inducible promoter that is active in the chosen heterologous host.

-

-

Transformation and Expression:

-

Introduce the expression vector into the heterologous host.

-

Culture the transformed host under conditions that induce the expression of the bon gene cluster.

-

Analyze the culture supernatant and cell extracts for the production of BKA using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Enzymatic Assay for BonF (HMG-CoA synthase-like) Activity (Generalized Protocol)

BonF is predicted to be an HMG-CoA synthase-like enzyme. Its activity can be assayed by monitoring the consumption of one of its substrates, acetyl-CoA, in the presence of acetoacetyl-CoA. A common method involves a coupled spectrophotometric assay.[8][9]

Methodology:

-

Protein Expression and Purification:

-

Clone the bonF gene into an expression vector and express the protein in a suitable host like E. coli.

-

Purify the recombinant BonF protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).

-

-

Assay Reaction:

-

The reaction mixture should contain a suitable buffer, the purified BonF enzyme, acetyl-CoA, and acetoacetyl-CoA.

-

The reaction can be monitored by measuring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the thioester bond of acetoacetyl-CoA.

-

Alternatively, a coupled assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to detect the release of Coenzyme A, which results in an increase in absorbance at 412 nm.[8]

-

-

Kinetic Analysis:

-

Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Conclusion and Future Directions

The bon gene cluster is the central element in the biosynthesis of the potent toxin bongkrekic acid. While significant progress has been made in identifying the genes and their putative functions, several key areas remain to be explored. Future research should focus on:

-

Quantitative analysis of bon gene expression under various environmental conditions to understand the regulatory cues that trigger BKA production.

-

Biochemical characterization of the Bon enzymes to determine their kinetic parameters and reaction mechanisms.

-

Elucidation of the regulatory network controlling the bon gene cluster, including the functional characterization of the putative regulatory genes bonR1 and bonR2.

-

Heterologous expression and pathway engineering to produce novel BKA analogs with potentially useful biological activities.

A deeper understanding of the bon gene cluster will not only enhance our ability to mitigate the risks of BKA contamination in the food supply but also open up new avenues for the discovery and development of novel bioactive compounds.

References

- 1. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The development of Burkholderia bacteria as heterologous hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Environmental Factors Influencing Bongkrekic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] This heat-stable and highly unsaturated tricarboxylic fatty acid poses a significant food safety risk, particularly in fermented coconut and corn products.[3] The biosynthesis of bongkrekic acid is intricately linked to specific environmental conditions that favor the growth of the bacterium and the expression of the biosynthetic gene cluster, bon. Understanding these environmental influences is critical for developing effective mitigation strategies and for harnessing the biosynthetic machinery for potential therapeutic applications. This technical guide provides an in-depth overview of the key environmental factors that govern bongkrekic acid production, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Environmental Factors

The production of bongkrekic acid is a multifactorial process influenced by temperature, pH, nutrient availability—most notably fatty acids—and the presence of other microorganisms. Optimal conditions for bacterial growth and toxin production are distinct, with the latter generally occurring at slightly lower temperatures.

Temperature

Temperature is a critical determinant for both the growth of B. gladioli pv. cocovenenans and the subsequent production of bongkrekic acid. While the bacterium can grow at a wider range of temperatures, toxin production is more restricted.

| Parameter | Optimal Temperature Range (°C) | Notes | Source |

| B. gladioli pv. cocovenenans Growth | 30 - 37 | Growth is inhibited below 10°C and above 45°C. | [4] |

| Bongkrekic Acid Production | 22 - 30 | Production is significantly reduced outside this range. | [1][2][4] |

pH

The pH of the growth medium plays a crucial role in both bacterial proliferation and toxin synthesis. A near-neutral pH is generally favorable for bongkrekic acid production.

| Parameter | Optimal pH Range | Notes | Source |

| B. gladioli pv. cocovenenans Growth | > 5.5 | Growth is inhibited at pH values below 3 or above 10. | [4] |

| Bongkrekic Acid Production | 6.5 - 8.0 | Acidic conditions (pH < 5.5) significantly reduce or inhibit toxin production. | [4][5][6] |

Nutrient Availability

The presence and type of fatty acids in the substrate are paramount for bongkrekic acid biosynthesis. Coconut and corn, which are rich in specific fatty acids, are common substrates for bongkrekic acid-producing B. gladioli.

| Fatty Acid/Lipid | Concentration | Effect on Bongkrekic Acid Production | Source |

| Coconut Fat | > 10% (dry basis) | Significant production observed. | [7] |

| Coconut Fat | 40 - 50% | Yields as much as 1.4 mg/g (dry weight). | [7] |

| Oleic Acid (18:1) | 3.31 mmol/g of defatted medium | Significantly stimulates production, yielding up to 2.62 mg/g (dry weight). | [7][8] |

| Various Oils (Coconut, Lard, Sunflower, Soybean, Olive) | 10% | Significantly increases production. | [9] |

| Olive Oil | 10% | Up to a 12.6-fold increase in production. | [9] |

| Lauric Acid (12:0) | - | Stimulates production. | [7] |

| Myristic Acid (14:0) | - | Stimulates production. | [7] |

| Palmitic Acid (16:0) | - | Stimulates production. | [7] |

Other nutritional factors and chemical compounds can also influence bongkrekic acid production.

| Substance | Concentration | Effect on Bongkrekic Acid Production | Source |

| NaCl | < 2% | Production is optimal at low concentrations. | [5] |

| NaCl | > 3% | Inhibits bacterial growth. | [10] |

| Acetic Acid | pH 4.5 | Effective in reducing production. | [11] |

| NaCl + Acetic Acid | 2% NaCl, pH 4.5 | Sufficient inhibitory effect, reducing concentration to below the limit of detection (10 µg/g). | [11] |

| Garlic Powder | 0.6% | Inhibits production at low initial bacterial populations. | [5][11] |

| Onion Powder | 0.6% | Inhibits production at low initial bacterial populations. | [11] |

| Capsicum Powder | 0.8% | Inhibits production at low initial bacterial populations. | [11] |

| Turmeric Powder | 0.6% | Inhibits production at low initial bacterial populations. | [11] |

Co-culture Effects

The presence of certain fungi can dramatically influence the production of bongkrekic acid by B. gladioli pv. cocovenenans.

| Co-cultured Microorganism | Effect on Bongkrekic Acid Production | Bongkrekic Acid Concentration (ppb) | Source |

| Aspergillus brasiliensis | Dramatic increase | 35254.2 ± 3855.5 | [9] |

| Rhizopus oligosporus | Dramatic increase | 46243.5 ± 4634.1 | [9] |

| Escherichia coli | Decrease | 180.0 ± 10.9 | [9] |

| Staphylococcus aureus | No significant effect | 524.2 ± 487.5 | [9] |

| Control (B. gladioli only) | - | 659.4 ± 85.3 | [9] |

Experimental Protocols

Accurate quantification of bongkrekic acid is essential for research and food safety monitoring. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques.

Sample Preparation and Extraction for HPLC and UHPLC-MS/MS

-

Sample Homogenization : Homogenize the sample (e.g., culture medium, food matrix).

-

Extraction :

-

Purification :

-

Solid Phase Extraction (SPE) :

-

-

Solvent Evaporation and Reconstitution : Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Method

-

Column : Athena C18-WP (4.6 × 250 mm, 5 µm).[12]

-

Mobile Phase : Methanol and 1% acetic acid aqueous solution (80:20, v/v).[12]

-

Detection : Diode Array Detector (DAD).

-

Linearity : Good linearity is typically observed in the concentration range of 0.01 to 2.0 µg/mL.[12]

-

Limits of Detection (LOD) and Quantification (LOQ) : LOD and LOQ have been reported to be 2.0 µg/kg and 6.7 µg/kg, respectively, in food matrices.[12]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

-

Columns :

-

Mobile Phase :

-

Method A : Acetonitrile and 10 mmol/L ammonium formate solution (containing 0.1% v/v formic acid).[14]

-

Method B : Gradient elution with Solvent A (water with 0.1% formic acid and 2 mmol/L ammonium formate) and Solvent B (95% acetonitrile containing 0.1% formic acid and 2 mmol/L ammonium formate).[15]

-

-

Ionization Mode : Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

Linearity : A linear range of 0.05 to 10.00 ng/mL has been reported.[13]

-

Limit of Detection (LOD) : LOD as low as 2 µg/kg has been achieved.[13]

Logical and Biosynthetic Pathways

While the specific signaling pathways that translate environmental cues into the regulation of the bon gene cluster are not yet fully elucidated, a logical framework can be established to illustrate the interplay of these factors. The biosynthesis of bongkrekic acid, a polyketide, is dependent on the expression of the bon gene cluster, which encodes a trans-AT polyketide synthase.

The biosynthesis of bongkrekic acid is a complex process involving a modular polyketide synthase encoded by the bon gene cluster. The production of this toxin is initiated by the expression of these genes, which is in turn influenced by a confluence of environmental signals.

Conclusion

The production of bongkrekic acid by Burkholderia gladioli pv. cocovenenans is tightly regulated by a specific set of environmental conditions. Temperature, pH, and the availability of particular fatty acids are the primary drivers of toxin synthesis. While the precise molecular mechanisms of environmental sensing and signal transduction leading to the activation of the bon gene cluster remain an active area of research, the established correlations provide a robust framework for controlling bongkrekic acid contamination in food production and for optimizing its synthesis in biotechnological applications. Further research into the regulatory networks of B. gladioli will undoubtedly provide deeper insights and novel strategies for managing this potent mitochondrial toxin.

References

- 1. Study of the Regulatory Role of N-Acyl Homoserine Lactones Mediated Quorum Sensing in the Biological Activity of Burkholderia gladioli pv. agaricicola Causing Soft Rot of Agaricus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Burkholderia cenocepacia virulence by the fatty acyl-CoA ligase DsfR as a response regulator of quorum sensing signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution and functional analysis of two types of quorum sensing gene pairs, glaI1/glaR1 and glaI2/glaR2, in Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]

- 7. MarR Family Transcription Factors from Burkholderia Species: Hidden Clues to Control of Virulence-Associated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the Regulatory Role of N-Acyl Homoserine Lactones Mediated Quorum Sensing in the Biological Activity of Burkholderia gladioli pv. agaricicola Causing Soft Rot of Agaricus spp. | Semantic Scholar [semanticscholar.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | Study of the Regulatory Role of N-Acyl Homoserine Lactones Mediated Quorum Sensing in the Biological Activity of Burkholderia gladioli pv. agaricicola Causing Soft Rot of Agaricus spp. [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Biosynthesis of antifungal and antibacterial polyketides by Burkholderia gladioli in coculture with Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. The potential of Burkholderia gladioli KRS027 in plant growth promotion and biocontrol against Verticillium dahliae revealed by dual transcriptome of pathogen and host - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: UHPLC-MS/MS for the Quantification of Bongkrekic Acid in Biofluids

Introduction

Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This heat-stable toxin has been implicated in severe, often fatal, foodborne poisoning outbreaks, primarily linked to contaminated fermented coconut or corn-based products.[2][3] The primary mechanism of BKA's toxicity involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), which disrupts cellular energy metabolism and can lead to multi-organ failure.[2][3][4] Given the high mortality rate associated with BKA poisoning (40-100%), rapid and accurate quantification in biological fluids such as plasma and urine is crucial for clinical diagnosis, patient management, and forensic investigations.[3][5] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and efficiency.[5][6]

Mechanism of Toxicity

Bongkrekic acid exerts its toxic effect by targeting the mitochondria, the powerhouses of the cell. Specifically, it irreversibly binds to and inhibits the adenine nucleotide translocase (ANT), a critical protein located on the inner mitochondrial membrane.[1][2] ANT is responsible for exchanging adenosine triphosphate (ATP) synthesized within the mitochondria for adenosine diphosphate (ADP) from the cytosol.[2] By blocking this exchange, BKA effectively traps ATP inside the mitochondria, preventing it from supplying energy to the rest of the cell.[1] This disruption of cellular energy production leads to severe cell damage and death, with the liver, brain, and kidneys being particularly affected.[1]

References

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. poison.org [poison.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

Isolating Bongkrekic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the isolation and purification of bongkrekic acid (BA) from bacterial cultures of Burkholderia gladioli pathovar cocovenenans. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this potent mitochondrial toxin. The following sections detail the necessary bacterial cultivation, extraction, purification, and analytical methods, supported by quantitative data and visual workflows.

Bongkrekic acid is a respiratory toxin that inhibits the mitochondrial adenine nucleotide translocator (ANT), leading to a disruption of cellular energy metabolism.[1][2][3][4] Produced by the bacterium Burkholderia gladioli pv. cocovenenans, this heat-stable toxin has been implicated in fatal foodborne poisoning outbreaks worldwide.[3][5][6][7][8] Understanding its isolation is critical for toxicological studies, development of detection methods, and potential therapeutic research.

I. Bacterial Cultivation for Bongkrekic Acid Production

The production of bongkrekic acid is highly dependent on the specific culture conditions of B. gladioli pv. cocovenenans. Optimal production is influenced by factors such as temperature, pH, aeration, and nutrient availability, particularly fatty acids.[5][7][9][10] Co-cultivation with certain fungi, such as Rhizopus oryzae, has been shown to significantly enhance BA yield.[8][11]

Experimental Protocol: Cultivation of B. gladioli pv. cocovenenans

-

Activation of Culture : Activate a cryopreserved stock of Burkholderia gladioli pv. cocovenenans by streaking onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubating at 28-30°C for 2-3 days.[12]

-

Seed Culture Preparation : Inoculate a single colony into a seed culture medium. A suitable medium can be prepared with a low salt concentration (less than 2%) and a near-neutral pH (6.5-8.0).[5] Incubate the seed culture at 28-30°C with shaking at 180 rpm for 48 hours.[12]

-

Production Culture : Inoculate a larger volume of fermentation medium with the seed culture (e.g., a 5 mL seed culture into a larger production volume).[12] The fermentation medium should be rich in fatty acids to promote bongkrekic acid synthesis. The addition of coconut oil or glycerol is critical for BA production.[5] Optimal conditions for BA production are a temperature range of 22-30°C and a pH of 6.5-8.0.[5][9][10]

-

Incubation : Incubate the production culture for up to 14 days at 30°C with a humidity of 70%.[12] For enhanced production, co-culture with Rhizopus oryzae on PDA medium can be employed.[11]

-

Monitoring : Monitor the bacterial growth and BA production periodically. The toxin is typically produced after the bacteria have reached a certain growth phase, with significant production observed after the fifth day of growth.[1]

II. Extraction and Purification of Bongkrekic Acid

Following fermentation, bongkrekic acid must be extracted from the culture medium and purified to remove cellular debris and other metabolites. The protocol involves solvent extraction followed by chromatographic purification steps.

Experimental Protocol: Extraction and Purification

-

Extraction : After the incubation period, soak the culture medium (including bacterial cells and broth) in a methanol/water solution (e.g., 3:1 v/v) for 12 hours.[12] This step lyses the cells and solubilizes the bongkrekic acid.

-

Filtration : Filter the mixture through diatomaceous earth to remove solid particles and cellular debris.[12]

-

Solvent Removal : Concentrate the filtrate under vacuum at 45°C to remove the methanol.[12]

-

Solid-Phase Extraction (SPE) : For further purification, utilize a solid-phase extraction column, such as an Oasis WAX (Weak Anion Exchange) column.[12]

-

Condition the column with methanol, followed by water.

-

Load the aqueous extract onto the column.

-

Wash the column with a 2% formic acid solution to remove impurities.

-

Elute the bongkrekic acid from the column.

-

-

Chromatographic Purification : For higher purity, the eluted fraction can be subjected to further chromatographic steps, such as silicone column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[12]

III. Quantitative Analysis

The concentration and purity of the isolated bongkrekic acid can be determined using analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

| Parameter | Value | Conditions | Reference |

| BA Production in Black Fungus | 0.05–6.24 mg/L | Mono-culture of B. gladioli pv. cocovenenans | [11] |

| BA Production with Co-culture | 201.86 mg/L | Co-cultivation with Rhizopus oryzae on PDA | [11] |

| Toxoflavin Production with Co-culture | 45.26 mg/L | Co-cultivation with Rhizopus oryzae on PDA | [11] |

| UHPLC-MS/MS LOQ (Food Matrices) | 0.25 µg/kg | Optimized extraction and enrichment | [13] |

| Recovery Rate in Tremella fuciformis | 106.13% - 114.35% | Spiked samples at 0.25, 1.25, and 2.5 µg/kg | [12] |